MART-1(100-111)
Description
MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1. It is predominantly expressed in melanocytes and melanoma cells, serving as a critical target for immunotherapy due to its immunogenicity . The peptide fragment MART-1(100-111) resides within the C-terminal region of the protein and has garnered attention for its role in MHC class II-restricted antigen presentation. Recent studies highlight its unique post-translational modification—phosphorylation—enabling its interaction with HLA-DR1 and subsequent activation of T-cell receptors (TCRs) . This phosphopeptide is implicated in autoimmune vitiligo and melanoma regression, distinguishing it from other MART-1 epitopes .
Properties
sequence |
APPAYEKLpSAEQf |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma antigen recognized by T-cells 1 (100-111);MART-1(100-111) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts MART-1(100-111) with structurally or functionally related peptides/proteins:
Key Findings:
MART-1(100-111) vs. MART-1(27-35): MHC Restriction: MART-1(27-35) is a well-characterized MHC class I epitope recognized by cytotoxic T lymphocytes (CTLs), whereas MART-1(100-111) binds MHC class II (HLA-DR1) upon phosphorylation, activating helper T cells . Immunogenicity: While both epitopes are melanoma-associated, MART-1(27-35) induces stronger CTL responses in vitro, whereas MART-1(100-111) is linked to autoimmune vitiligo and long-term tumor regression in vivo .
MART-1(100-111) vs. gp100: Functional Overlap: Both are melanosomal proteins, but gp100 primarily contributes to melanosome structure, while MART-1(100-111) is involved in antigen presentation . Clinical Relevance: Antibodies against gp100 and MART-1 are biomarkers for melanoma-associated vitiligo, but only MART-1(100-111) phosphorylation correlates with HLA-DR1 binding and TCR activation .
MART-1(100-111) vs. Pmel17: Interaction: MART-1 forms stable complexes with Pmel17, a melanosome maturation protein. Localization: Both proteins localize to melanosomes, but Pmel17 is processed into fibrils critical for melanin deposition, while MART-1(100-111) is exported for immune recognition .
Mechanistic Insights
- Phosphorylation as a Unique Feature: Phosphorylation of MART-1(100-111) creates a neo-epitope that enhances TCR affinity for HLA-DR1, bypassing thymic tolerance mechanisms. This modification is absent in other MART-1 fragments, such as MART-1(27-35) .
Clinical Implications
- Therapeutic Potential: MART-1(100-111) phosphorylation may enhance adoptive T-cell therapies targeting MHC class II, unlike MHC class I-restricted peptides like MART-1(27-35) .
- Diagnostic Utility: Antibodies against MART-1 are used to diagnose renal angiomyolipoma, but the phosphorylated form of MART-1(100-111) could improve specificity in melanoma monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
